molecular formula C13H10N2O2 B2501666 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid CAS No. 2111055-45-7

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2501666
CAS No.: 2111055-45-7
M. Wt: 226.235
InChI Key: FHHQROROLLIYIS-UHFFFAOYSA-N
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Description

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both indole and pyrrole moieties. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the pyrrole ring is found in many natural pigments and bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The pyrrole ring can be introduced through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of these synthetic routes, often using catalysts to increase yield and reduce reaction times. Transition metal catalysts, such as palladium or copper, are frequently used in these processes .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the pyrrole ring can produce pyrrolidine derivatives .

Scientific Research Applications

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also interact with biological molecules, affecting their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both indole and pyrrole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets compared to compounds with only one of these rings .

Properties

IUPAC Name

5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-13(17)12-5-4-11(15-12)8-2-1-3-10-9(8)6-7-14-10/h1-7,14-15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHQROROLLIYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=CC=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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